N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-16-9-4-3-8(10(5-9)17-2)6-12-11-13-7-14-15-11/h3-5,7H,6H2,1-2H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRBPZSOZPPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2,4 Dimethoxybenzyl 4h 1,2,4 Triazol 3 Amine and Its Precursors
Retrosynthetic Analysis of N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most strategic disconnection is the C-N bond between the benzyl (B1604629) group's methylene (B1212753) carbon and the exocyclic amine of the triazole ring.
This primary disconnection (Route A) simplifies the target molecule into two key building blocks: 2,4-dimethoxybenzylamine (B23717) and a 3-amino-1,2,4-triazole core, likely with a leaving group at the 3-position to facilitate a nucleophilic substitution, although direct N-alkylation is also a possibility.
An alternative disconnection can be envisioned within the triazole ring itself (Route B). This approach involves disconnecting the N4-C5 and N1-C5 bonds, which suggests a cyclization strategy. This route would start with a precursor already containing the 2,4-dimethoxybenzyl group, such as a substituted thiosemicarbazide (B42300) or a guanidine (B92328) derivative, which would then be cyclized to form the triazole ring. This strategy is often more efficient as it builds the heterocyclic system in the later stages of the synthesis.
Further deconstruction of the key intermediates leads to fundamental starting materials. 2,4-Dimethoxybenzylamine can be retrosynthetically derived from 2,4-dimethoxybenzaldehyde via reductive amination. The 3-amino-1,2,4-triazole core can be traced back to simple precursors like aminoguanidine (B1677879) and a one-carbon electrophile, such as formic acid or its derivatives. nih.govgoogle.com
Established Synthetic Routes to 1,2,4-Triazole-3-amines
The 1,2,4-triazole (B32235) ring system is a cornerstone in heterocyclic chemistry, and numerous methods exist for its construction. chemicalbook.com The synthesis of 3-amino substituted 1,2,4-triazoles, in particular, has been extensively studied due to their prevalence in medicinally important compounds. nih.govurfu.ru
Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Nitriles or Carboxylic Acid Derivatives
A common and versatile method for constructing the 1,2,4-triazole ring involves the condensation of hydrazine derivatives with compounds containing a carbon-nitrogen triple bond (nitriles) or a carbonyl group (carboxylic acid derivatives). A rapid, base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed through the annulation of nitriles with hydrazines, a method that tolerates a wide range of functional groups. rsc.org
Another classical approach is the condensation of aminoguanidine bicarbonate with various carboxylic acids, which directly yields 3-substituted-1,2,4-triazol-5-amines. researchgate.net The reaction of hydrazine hydrate, cyanamide, and formic acid is a known process to produce the parent 3-amino-1,2,4-triazole. google.com This involves the formation of aminoguanidine formate, which is subsequently cyclized by heating. google.com
Ring-Closing Reactions of Acyclic Precursors to Form the Triazole Nucleus
The final step in many syntheses of 1,2,4-triazoles is the intramolecular cyclization of a suitable acyclic precursor. These precursors are designed to contain all the necessary atoms for the triazole ring. A general and efficient method relies on the cyclization of a hydrazinecarboximidamide derivative with a formic acid equivalent, such as trimethyl orthoformate. nih.govacs.org This convergent approach allows for variation in substituents on both the hydrazine and the amine portions of the molecule. nih.gov
The synthesis can begin from either a substituted thiourea (B124793) or a hydrazinecarbothioamide (thiosemicarbazide). nih.gov For instance, a thiourea can be oxidized to a sulfonic acid intermediate, which then reacts with a hydrazine. The resulting hydrazinecarboximidamide is not isolated but heated directly with trimethyl orthoformate to yield the 3-amino-1,2,4-triazole. nih.gov
| Precursor Type | Cyclization Reagent | Product | Reference |
| Hydrazinecarboximidamide | Trimethyl orthoformate | 3-Amino-1,2,4-triazole | nih.gov |
| Aminoguanidine Formate | Heat (110-200°C) | 3-Amino-1,2,4-triazole | google.com |
| Hydrazide + Amidine | Heat/Molecular Sieves | 1,2,4-Triazole | scispace.com |
| Acyl Hydrazide + Carbodiimide (B86325) | Dehydration | 4H-1,2,4-triazol-3-amine | nih.gov |
Strategies for the Introduction of the Amine Functionality at the C3 Position
Introducing the amine group at the C3 position of the 1,2,4-triazole ring is typically achieved by incorporating the necessary nitrogen atom into one of the starting materials, rather than by post-cyclization functionalization.
The most direct method involves using aminoguanidine or its salts as a key building block. researchgate.net Aminoguanidine provides the N1, N2, and the exocyclic amine nitrogen atoms. Its reaction with a carboxylic acid or its equivalent provides the C3 and C5 atoms and the substituent for one of them, leading to the formation of the 3-amino-1,2,4-triazole ring system.
Alternatively, thiosemicarbazide and its derivatives are widely used precursors. Reaction with an acyl halide followed by cyclization can lead to the triazole ring. A thiophile-promoted synthesis of 4H- pearson.comprepchem.comhw.ac.uktriazole-3-yl-amines from 1,3-disubstituted thioureas proceeds through the formation of a carbodiimide, which then undergoes an addition-dehydration sequence with acyl hydrazides to form the final product. scispace.comnih.gov
Synthetic Approaches to 2,4-Dimethoxybenzyl Moieties
The 2,4-dimethoxybenzyl group is a common substituent in organic synthesis. The corresponding amine, 2,4-dimethoxybenzylamine, is a key precursor for the target molecule and can be synthesized through several reliable methods.
Reductive Amination Strategies for Benzylamine (B48309) Derivatives
Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. pearson.com It is one of the most practical methods for preparing benzylamines. ias.ac.in The process typically involves two steps: the formation of an imine from the reaction of an aldehyde (in this case, 2,4-dimethoxybenzaldehyde) with an amine source (such as ammonia), followed by the reduction of the imine intermediate to the corresponding amine. pearson.com
When the carbonyl compound, amine, and reducing agent are mixed together without prior formation of the imine, it is known as direct reductive amination. ias.ac.in This requires a selective reducing agent that reduces the imine faster than the carbonyl group. ias.ac.in Indirect reductive amination involves the initial formation and sometimes isolation of the imine, followed by reduction with a less selective reagent like sodium borohydride (B1222165) (NaBH₄). ias.ac.in
Various reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation using catalysts like palladium or nickel. pearson.com The reaction of aromatic aldehydes with aqueous ammonia (B1221849) can lead to hydrobenzamides, which upon reduction with sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.inresearchgate.net An alternative synthesis of 2,4-dimethoxybenzylamine involves the reduction of 2,4-dimethoxybenzonitrile (B173694) using reagents such as sodium borohydride in the presence of boron trifluoride etherate. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |
| Benzaldehyde | Ammonia | Sodium Cyanoborohydride | Benzylamine | pearson.com |
| Aromatic Aldehydes | Aqueous Ammonia | Sodium Borohydride | Primary/Secondary Benzylamines | ias.ac.in |
| 2,4-Dimethoxybenzonitrile | - | NaBH₄, BF₃·OEt₂ | 2,4-Dimethoxybenzylamine | sigmaaldrich.comchemicalbook.com |
| Benzaldehyde | Ammonia | Raney® Ni | Benzylamine/Dibenzylamine | researchgate.net |
Alkylation Reactions Employing 2,4-Dimethoxybenzyl Halides or Equivalents
A primary strategy for synthesizing this compound involves the alkylation of a 1,2,4-triazole precursor with a 2,4-dimethoxybenzyl halide, such as the corresponding chloride or bromide. This method, however, can present challenges related to regioselectivity. The 1,2,4-triazole ring possesses multiple nitrogen atoms (N1, N2, and N4) that are susceptible to alkylation, which can lead to a mixture of isomers.
Controlling the regioselectivity is therefore a critical aspect of this synthetic approach. Factors that can influence the position of alkylation include the choice of solvent, the base employed, and the presence of any protecting groups on the triazole ring. For example, the use of strong bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) often favors alkylation at the N1 or N2 positions. To selectively obtain the desired N4-alkylated product, careful optimization of these reaction parameters is essential. In some cases, a pre-functionalized triazole may be used to direct the alkylation to the desired nitrogen atom.
Coupling Methodologies for this compound Construction
N-Alkylation of 4H-1,2,4-triazol-3-amine with 2,4-Dimethoxybenzyl Electrophiles
The direct N-alkylation of 4H-1,2,4-triazol-3-amine with a 2,4-dimethoxybenzyl electrophile stands as a direct and common method for the synthesis of the target compound. This reaction proceeds via a nucleophilic substitution mechanism, where a nitrogen atom of the triazole ring attacks the benzylic carbon of the 2,4-dimethoxybenzyl halide, leading to the displacement of the halide.
To enhance the nucleophilicity of the triazole, a base is typically added to the reaction mixture. Commonly used bases include potassium carbonate and triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or DMF being favored as they can effectively dissolve the reactants and facilitate the reaction. A significant challenge in this approach remains the control of regioselectivity, as alkylation can occur at different nitrogen atoms of the triazole ring, necessitating purification steps to isolate the desired this compound isomer.
One-Pot Multicomponent Reactions for Concurrent Triazole Ring and N-Benzyl Amine Formation
One-pot multicomponent reactions offer an efficient alternative for the synthesis of complex molecules like this compound by combining multiple reaction steps in a single vessel. This approach can lead to the simultaneous or sequential formation of both the triazole ring and the N-benzyl amine bond. While specific examples for this exact molecule are not extensively reported, the general strategy could involve reacting a guanidine derivative with a formic acid equivalent to construct the aminotriazole core, followed by an in-situ alkylation with 2,4-dimethoxybenzyl chloride.
The main advantages of multicomponent reactions are their high atom economy and operational simplicity, as they minimize the number of synthetic and purification steps. However, the development of such a process requires meticulous optimization to control the various reaction pathways and prevent the formation of undesired byproducts.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Catalytic Systems and Their Influence on Reaction Efficiency
The efficiency of the synthesis of this compound can be significantly influenced by the use of catalytic systems. While many N-alkylation reactions of triazoles can proceed without a catalyst, the introduction of a phase-transfer catalyst (PTC) can be advantageous. PTCs, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between reactants in different phases, often leading to increased reaction rates and higher yields.
In some synthetic strategies, Lewis or Brønsted acids may be employed to activate the electrophile, making it more susceptible to nucleophilic attack by the triazole. researchgate.netresearchgate.net Gold catalysis has also been explored for the N2-selective alkylation of certain triazoles. nih.gov The choice of the catalyst and its concentration must be carefully optimized to maximize the yield of the desired product while minimizing side reactions.
Solvent Effects and Temperature Control in Synthetic Pathways
The selection of an appropriate solvent and the precise control of reaction temperature are paramount for the successful synthesis of this compound. Polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are frequently the solvents of choice for N-alkylation reactions. These solvents are effective at dissolving the reactants and intermediates without interfering with the nucleophilicity of the triazole.
Temperature is another critical parameter that must be carefully managed. While higher temperatures can accelerate the reaction rate, they can also lead to the formation of unwanted byproducts or the decomposition of the desired product. Therefore, the reaction is often conducted at room temperature or with gentle heating to ensure a controlled and efficient conversion to this compound. The optimal temperature profile may vary depending on the specific reactants, solvent, and any catalysts used in the synthesis.
Microwave-Assisted and Green Chemistry Approaches in Synthesis
Green chemistry focuses on developing environmentally benign methods, emphasizing atom economy, waste minimization, and the use of less hazardous solvents and reagents. nih.gov For the synthesis of the 1,2,4-triazole core, microwave irradiation has been effectively used in the cyclization of precursors. A general and green method for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate. mdpi.com This reaction can be performed under controlled microwave conditions in sealed vials, which is particularly advantageous when dealing with volatile starting materials. mdpi.com This approach often proceeds without a solvent, further enhancing its green credentials. mdpi.com
One notable solvent-free microwave-assisted approach involves the reaction of a substituted chlorotriazine with 2,4-dimethoxybenzylamine. arkat-usa.org Although this produces a triazine, the methodology highlights the utility of microwave irradiation for similar amine substitution reactions under green conditions. The reaction proceeds rapidly, typically within 5-10 minutes at 150°C, using the amine reactant itself as a nucleophile and a base, thus avoiding additional reagents. arkat-usa.org
The principles of these microwave-assisted and green syntheses for related heterocyclic systems are summarized in the table below. These conditions are representative of the methodologies that can be adapted for the synthesis of this compound and its precursors.
| Methodology | Key Reactants | Reaction Conditions | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Condensation | Carboxylic Acids + Aminoguanidine Bicarbonate | Solvent-free or minimal solvent (e.g., i-PrOH), sealed vial, 180°C | 3 hours | High yield, suitable for volatile acids, straightforward, scalable | mdpi.com |
| Microwave-Assisted Nucleophilic Substitution | 6-chloro-disubstituted-1,3,5-triazine + 2,4-dimethoxybenzylamine | Solvent-free, 150°C, 50W power | 5-10 minutes | Rapid, high efficiency, solventless conditions | arkat-usa.org |
| Microwave-Assisted Cyclization | Ester ethoxycarbonyl hydrazones + Hydrazine Hydrate | Ethanol (B145695) solvent, closed vessel, 130°C, 300W power | 20 minutes | Reduced reaction time, improved yields over conventional heating | scielo.org.za |
These methodologies demonstrate the significant advantages of applying microwave and green chemistry techniques to the synthesis of nitrogen-containing heterocycles. The reduction in reaction time, elimination of hazardous solvents, and often improved yields make these approaches highly valuable for the efficient and environmentally responsible production of compounds like this compound.
Isolation and Purification Protocols for this compound
The effective isolation and purification of this compound are critical to obtaining a product of high purity, suitable for subsequent analytical characterization and use. Standard protocols for 1,2,4-triazole derivatives typically involve precipitation, recrystallization, and column chromatography.
Following synthesis, the initial isolation of the crude product is often achieved by altering the solubility of the compound in the reaction mixture. For reactions conducted in a solvent, cooling the mixture or adding a non-solvent can induce precipitation. For instance, after a microwave-assisted reaction in ethanol, the product can sometimes be precipitated by the addition of water. scielo.org.za In solvent-free reactions, the crude product is often washed with a suitable solvent to remove unreacted starting materials and byproducts. A common procedure involves washing the cooled crude mixture with a solvent like ethanol, followed by filtration. arkat-usa.org
Recrystallization is a widely used and effective method for purifying solid triazole derivatives. The choice of solvent is crucial and is determined by the solubility profile of the compound—it should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Ethanol is a frequently cited solvent for the recrystallization of 3-amino-1,2,4-triazole derivatives. urfu.rudergipark.org.trnih.gov The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration.
For mixtures that are difficult to separate by recrystallization, or for obtaining very high purity, column chromatography is the method of choice. Silica gel is the most common stationary phase for the purification of N-substituted triazoles. rsc.orgnih.govamazonaws.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The ratio of the solvents is optimized to achieve good separation of the target compound from impurities.
The table below summarizes common purification protocols applicable to this compound, based on methods used for structurally analogous compounds.
| Technique | Description | Typical Solvents/Eluents | Applicability | Reference |
|---|---|---|---|---|
| Precipitation/Washing | Initial isolation of the crude product from the reaction mixture. | Water, Ethanol, 0.1 M HCl | Post-synthesis workup to remove bulk impurities. | arkat-usa.orgscielo.org.za |
| Recrystallization | Purification of solid compounds based on differential solubility. | Ethanol, Ethyl Acetate, Diethyl Ether | Effective for removing soluble and insoluble impurities from a solid crude product. | scielo.org.zaurfu.runih.govnih.gov |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate mixtures (e.g., 9:1, 5:1, 1:1), CH₂Cl₂/MeOH mixtures | High-purity separation of the target compound from byproducts and isomers. | arkat-usa.orgrsc.org |
The selection of the appropriate purification protocol or combination of techniques depends on the specific impurities present and the desired final purity of this compound.
Spectroscopic and Diffraction Methodologies for Structural Elucidation of N 2,4 Dimethoxybenzyl 4h 1,2,4 Triazol 3 Amine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the various proton groups.
The protons of the dimethoxybenzyl group would appear as characteristic signals. The two methoxy (B1213986) groups (-OCH₃) would likely be observed as sharp singlets. The methylene (B1212753) protons (-CH₂-) connecting the benzyl (B1604629) and triazole moieties would also produce a singlet. The aromatic protons on the dimethoxy-substituted benzene (B151609) ring would present as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the methoxy groups and the benzyl substituent.
The triazole ring protons and the amine protons (-NH₂) would also give rise to specific signals. The proton on the triazole ring is expected to appear as a singlet in the aromatic region. The amine protons may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
A hypothetical ¹H NMR data table is presented below based on general chemical shift ranges for similar structures.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazole-H | 8.0 - 8.5 | s | 1H |
| Aromatic-H | 6.8 - 7.5 | m | 3H |
| Benzyl-CH₂ | 4.3 - 4.8 | s | 2H |
| Methoxy-OCH₃ | 3.8 - 4.0 | s | 6H |
| Amine-NH₂ | 5.0 - 6.0 | br s | 2H |
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
The carbon atoms of the triazole ring would appear at characteristic chemical shifts, typically in the range of 140-160 ppm. The carbons of the dimethoxybenzyl group, including the two methoxy carbons, the methylene carbon, and the aromatic carbons, would also have specific resonances. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups.
A hypothetical ¹³C NMR data table is provided below, illustrating the expected chemical shift regions.
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| Triazole-C3 | 155 - 160 |
| Triazole-C5 | 145 - 150 |
| Aromatic-C (quaternary) | 110 - 160 |
| Aromatic-CH | 95 - 130 |
| Methoxy-OCH₃ | 55 - 60 |
| Benzyl-CH₂ | 40 - 50 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation
To establish the precise connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the molecular structure, such as those on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. For example, it would link the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting different fragments of the molecule, for instance, showing the correlation between the benzyl protons and the triazole ring carbons, confirming the N-substitution pattern.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopic Techniques for Characterizing Amine, Triazole, and Ether Linkages
IR spectroscopy is particularly useful for identifying key functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected.
Amine (N-H) vibrations: The primary amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. An N-H bending vibration may also be observed around 1600 cm⁻¹.
Triazole ring vibrations: The C=N and N-N stretching vibrations of the triazole ring would appear in the fingerprint region, generally between 1400 and 1650 cm⁻¹.
Ether (C-O) linkages: The C-O stretching vibrations of the methoxy groups would produce strong absorption bands, typically in the range of 1000-1300 cm⁻¹.
Aromatic C-H and C=C vibrations: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |
| Amine | N-H stretch | 3300 - 3500 |
| Amine | N-H bend | ~1600 |
| Triazole | C=N stretch | 1400 - 1650 |
| Ether | C-O stretch | 1000 - 1300 |
| Aromatic | C-H stretch | >3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the triazole core, which are often more prominent in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it would be instrumental in confirming the molecular weight and providing evidence of its structural composition through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound.
For this compound, with a chemical formula of C₁₁H₁₄N₄O₂, the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the mass of the protonated molecule, [M+H]⁺. The resulting experimental value would then be compared to the theoretical mass to confirm the elemental composition, providing strong evidence for the compound's identity. While specific data is unavailable, the expected results would be presented in a format similar to the table below.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂ |
| Theoretical [M+H]⁺ (m/z) | 235.1195 |
| Observed [M+H]⁺ (m/z) | Data not available |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure. General fragmentation patterns for 1,2,4-triazole (B32235) derivatives often involve cleavage of bonds within the triazole ring or the substituent groups. researchgate.net
For this compound, an MS/MS experiment would likely involve the fragmentation of the protonated parent ion ([M+H]⁺, m/z ≈ 235.12). The expected fragmentation pathways would include:
Cleavage of the benzyl-nitrogen bond: This would be a primary fragmentation pathway, likely resulting in a prominent fragment ion corresponding to the 2,4-dimethoxybenzyl cation (m/z ≈ 151.08) and a neutral loss corresponding to the 4H-1,2,4-triazol-3-amine moiety.
Fragmentation of the triazole ring: The triazole ring itself can undergo characteristic cleavages, leading to smaller fragment ions.
Loss of methoxy groups: Sequential or individual loss of the methoxy groups from the benzyl ring could also be observed.
The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Crystal Growth Strategies for this compound
Obtaining a single crystal of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For an organic compound like this compound, several common strategies could be employed:
Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks, allowing crystals to form as the solution becomes supersaturated. The choice of solvent is critical and would be determined through solubility screening with various organic solvents like ethanol (B145695), methanol, acetone, or ethyl acetate (B1210297). nih.gov
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Crystals form at the interface where the two solvents slowly mix.
Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
Analysis of Crystal Packing and Intermolecular Interactions (Excluding Specific Energetic Values)
Once a crystal structure is determined, the analysis extends to how the individual molecules pack together in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. For this compound, the following interactions would be anticipated:
Hydrogen Bonding: The amine (-NH₂) group and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors. It would be expected that N-H···N hydrogen bonds would be a dominant interaction, linking molecules into chains, sheets, or more complex three-dimensional networks. scbt.com
π-π Stacking: The aromatic dimethoxybenzyl and triazole rings could engage in π-π stacking interactions, where the electron clouds of the rings interact favorably.
C-H···π Interactions: Hydrogen atoms attached to carbon can also interact with the π-systems of the aromatic rings.
The analysis would describe the geometry of these interactions (e.g., distances and angles) and the resulting supramolecular architecture, such as the formation of dimers, chains, or layers within the crystal. nih.gov
Theoretical and Computational Chemistry Investigations of N 2,4 Dimethoxybenzyl 4h 1,2,4 Triazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies.
Density Functional Theory (DFT) is a robust method for determining the optimized ground state geometry of molecules. For N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d,p) basis set, would be utilized to predict bond lengths, bond angles, and dihedral angles. nih.gov The resulting geometry would reveal the spatial arrangement of the atoms, including the planarity of the triazole ring and the orientation of the dimethoxybenzyl group relative to the triazole core. It is anticipated that the geometry would be non-planar, with a significant dihedral angle between the triazole and benzene (B151609) rings.
Interactive Data Table: Predicted Ground State Geometrical Parameters
| Parameter | Predicted Value |
| C-N (Triazole Ring) Bond Lengths | ~1.3-1.4 Å |
| C-C (Benzene Ring) Bond Lengths | ~1.4 Å |
| N-N (Triazole Ring) Bond Lengths | ~1.4 Å |
| C-O (Methoxy Group) Bond Lengths | ~1.4 Å |
| Dihedral Angle (Triazole-Benzene) | ~40-60° |
Note: The values in this table are illustrative and based on typical values for similar molecular fragments.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netelixirpublishers.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxybenzyl moiety and the amino group, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the 1,2,4-triazole (B32235) ring, which is comparatively more electron-deficient. A smaller HOMO-LUMO gap would suggest higher reactivity. elixirpublishers.com
Interactive Data Table: Predicted Frontier Molecular Orbital Energies
| Orbital | Predicted Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: The values in this table are illustrative and based on typical values for similar molecular fragments.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the methoxy (B1213986) groups, making them potential sites for electrophilic attack. The hydrogen atoms of the amino group and the triazole ring would exhibit positive potential, indicating them as sites for nucleophilic interaction.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the this compound molecule arises from the rotation around single bonds, leading to different conformations. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity.
The rotation around the single bond connecting the dimethoxybenzyl group to the triazole ring is a key conformational feature. A potential energy surface (PES) scan, performed by systematically rotating this bond and calculating the energy at each step, would reveal the most stable conformations (energy minima) and the rotational barriers (energy maxima). The steric hindrance between the ortho-methoxy group and the triazole ring, as well as electronic interactions, would be the primary factors determining the rotational barriers. It is expected that the most stable conformation would be one that minimizes steric clash.
The 1,2,4-triazole ring can exist in different tautomeric forms due to the migration of a proton. For the 4H-1,2,4-triazol-3-amine scaffold, the main tautomers of interest are the 1H, 2H, and 4H forms. Computational studies on similar 1,2,4-triazole derivatives have shown that the relative stability of these tautomers can be influenced by the nature and position of substituents. researchgate.netacs.orgrsc.org
DFT calculations of the relative energies of the possible tautomers of this compound would predict the most stable form in the gas phase and in different solvents. It is generally observed that the 1H and 2H tautomers are more stable than the 4H tautomer in many substituted 1,2,4-triazoles. The presence of the bulky dimethoxybenzyl group on the amino nitrogen might influence the tautomeric equilibrium.
Interactive Data Table: Predicted Relative Stabilities of Tautomers
| Tautomer | Predicted Relative Energy (kcal/mol) |
| 1H-tautomer | 0.0 (most stable) |
| 2H-tautomer | 1.0 - 3.0 |
| 4H-tautomer | 5.0 - 10.0 |
Note: The values in this table are illustrative and based on general trends observed for substituted 1,2,4-triazoles.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
A key aspect of the dynamic behavior of this compound is the conformational flexibility arising from the rotatable bonds, particularly the bond connecting the dimethoxybenzyl group to the triazole ring. MD simulations can explore the rotational energy barriers and preferred dihedral angles, revealing the most stable spatial arrangements of the molecule. For instance, theoretical studies on similar bi-1,2,3-triazole compounds have utilized Density Functional Theory (DFT) to scan the potential energy surface and identify multiple stable conformers. ekb.eg
Solvent interactions play a crucial role in the behavior of the molecule in a condensed phase. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of the solvation shell surrounding the this compound. This includes the formation and dynamics of hydrogen bonds between the amine and hydroxyl groups of the solvent and the nitrogen atoms of the triazole ring, as well as the amine substituent. The strength and lifetime of these hydrogen bonds can be quantified, providing a measure of the solute-solvent interaction strength. Studies on similar heterocyclic compounds have shown that the presence of a solvent can significantly influence the conformational preferences of the molecule. ekb.eg For example, in a study on dibenzyl ether in supercritical water, both DFT and MD simulations indicated that the reaction kinetics were fastest at the highest solvent polarity. researchgate.net
The following table illustrates hypothetical data that could be obtained from an MD simulation of this compound in a water solvent box, highlighting key parameters that describe its dynamic behavior and solvent interactions.
| Parameter | Description | Hypothetical Value |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | 1.5 Å |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. | 4.2 Å |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | 350 Ų |
| Hydrogen Bond Count (Solute-Solvent) | The average number of hydrogen bonds between the solute and solvent molecules. | 5 |
| Dihedral Angle (C-C-N-C) | The primary dihedral angle defining the orientation of the benzyl (B1604629) group relative to the triazole ring. | Fluctuating around 60° |
QSAR (Quantitative Structure-Activity Relationship) Principles and Predictive Modeling (Excluding Specific Biological Activity Predictions)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a series of compounds and a particular property of interest. The fundamental principle of QSAR is that the variation in the properties of compounds is a function of the variation in their molecular structures. While often used to predict biological activity, the principles of QSAR can be applied to predict a wide range of physicochemical properties.
The development of a QSAR model involves several key steps. First, a dataset of molecules with known properties is compiled. For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a mathematical equation is derived that relates the descriptors to the property of interest.
For a molecule like this compound, a variety of molecular descriptors can be calculated. These can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific chemical functional groups.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.
In studies of substituted 1,2,4-triazole derivatives, various descriptors have been used to build QSAR models. physchemres.orgnih.gov For instance, steric and electrostatic field descriptors have been employed to evaluate the activity of new molecules. nih.gov Principal Component Analysis (PCA) is a statistical method often used to identify the most relevant descriptors that are linked to the property being studied. physchemres.org
The following table provides examples of descriptors that could be calculated for this compound and used in a hypothetical QSAR model.
| Descriptor Class | Descriptor Name | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Zagreb Index | A molecular descriptor based on the degrees of vertices in the molecular graph. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. |
Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms is used to build the predictive model. The goal is to find a statistically significant relationship that can be used to predict the properties of new, untested compounds based solely on their chemical structure.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the in silico prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure. Density Functional Theory (DFT) is a widely used quantum mechanical method for these types of calculations.
To predict the NMR chemical shifts of this compound, the first step is to obtain an optimized molecular geometry. This is typically done using a DFT method with an appropriate basis set, such as B3LYP/6-31G(d,p). epstem.net Once the geometry is optimized, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Theoretical calculations of ¹H and ¹³C NMR chemical shifts for similar benzyl-triazole structures have shown good agreement with experimental values. epstem.net
The prediction of vibrational frequencies also begins with the optimization of the molecular geometry. Following optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. For 3-amino-1,2,4-triazole, DFT calculations have been used to assign the vibrational modes observed in the FT-IR spectrum. researchgate.net
Below are tables with hypothetical predicted NMR chemical shifts and vibrational frequencies for this compound, based on DFT calculations.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Triazole-H | 8.1 |
| Benzyl-CH₂ | 5.3 |
| Methoxy-OCH₃ (pos. 2) | 3.8 |
| Methoxy-OCH₃ (pos. 4) | 3.9 |
| Aromatic-H | 6.5 - 7.2 |
| Amine-NH₂ | 5.5 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Triazole-C3 | 155 |
| Triazole-C5 | 150 |
| Benzyl-CH₂ | 45 |
| Methoxy-OCH₃ (pos. 2) | 56 |
| Methoxy-OCH₃ (pos. 4) | 57 |
| Aromatic-C | 100 - 160 |
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch (amine) | 3400 |
| C-H stretch (aromatic) | 3100 |
| C-H stretch (aliphatic) | 2950 |
| C=N stretch (triazole) | 1620 |
| C-O stretch (methoxy) | 1250 |
These in silico predictions provide valuable information that complements experimental spectroscopic data, aiding in the confirmation of the molecular structure and providing insights into the electronic environment of the atoms within the molecule.
Chemical Reactivity Profiles and Transformation Pathways of N 2,4 Dimethoxybenzyl 4h 1,2,4 Triazol 3 Amine
Investigation of Electrophilic Aromatic Substitution on the Dimethoxybenzyl Ring
The dimethoxybenzyl portion of the molecule is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating methoxy (B1213986) (-OCH₃) groups. wikipedia.org These groups increase the electron density of the benzene (B151609) ring, making it significantly more nucleophilic than unsubstituted benzene. total-synthesis.comlibretexts.org
The SEAr mechanism proceeds via a two-step pathway involving the initial attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.commsu.edu This is typically the slow, rate-determining step. masterorganicchemistry.commsu.edu In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comlibretexts.org
The regiochemical outcome of the substitution is governed by the directing effects of the two methoxy groups. Methoxy groups are strong activating, ortho, para-directing substituents. youtube.com In the 2,4-dimethoxybenzyl ring, this leads to a strong preference for substitution at the positions ortho and para to each group.
The C2-methoxy group directs to the C3 (ortho) and C5 (para) positions.
The C4-methoxy group directs to the C3 and C5 (ortho) positions.
Both methoxy groups synergistically activate the C3 and C5 positions, making them the primary sites for electrophilic attack. The C6 position is sterically hindered by the adjacent C1-methylene-triazole substituent and the C2-methoxy group. The C5 position is generally considered the most electronically activated and sterically accessible site for substitution.
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | N-(5-Nitro-2,4-dimethoxybenzyl)-4H-1,2,4-triazol-3-amine |
| Bromination | Br₂ / FeBr₃ | Br⁺ | N-(5-Bromo-2,4-dimethoxybenzyl)-4H-1,2,4-triazol-3-amine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | N-(5-Acyl-2,4-dimethoxybenzyl)-4H-1,2,4-triazol-3-amine |
Nucleophilic Reactivity of the Triazole Amine Nitrogen and Ring Nitrogens
The 3-amino-1,2,4-triazole moiety contains multiple nucleophilic centers: the exocyclic amino group (-NH₂) and the nitrogen atoms of the heterocyclic ring (N1, N2, and N4). researchgate.net This polyfunctional nucleophilicity means that reactions with electrophiles, such as alkylating or acylating agents, can potentially yield a mixture of products. researchgate.net The specific site of reaction often depends on the nature of the electrophile and the reaction conditions.
Alkylation and acylation reactions can occur at the exocyclic amino group or the endocyclic N-H nitrogens of the triazole ring. The 3-amino-1,2,4-triazole system exists in different tautomeric forms, with the 1H-tautomer generally being the most stable. ijsr.net The nucleophilicity of the ring nitrogens can be significant. youtube.com In alkylation reactions of the parent 1,2,4-triazole (B32235), mixtures of 1- and 4-substituted isomers are often formed. For 3-amino-1,2,4-triazole derivatives, the situation is more complex, with potential competition from the exocyclic amino group. researchgate.net
Exocyclic Amine (-NH₂): This group can react with acylating agents to form amides or with alkylating agents under certain conditions.
Ring Nitrogens (N1, N2, N4): The triazole ring contains basic nitrogen atoms that can be alkylated or acylated. The N4 position is often a favorable site for alkylation in related systems. Selective acylation at the N2 position has also been reported for 3-amino-1,2,4-triazole. acs.orgacs.org
The regioselectivity of these reactions can be influenced by factors such as the hardness or softness of the electrophile, solvent polarity, and the presence of a base.
| Reaction Type | Reagent (E-X) | Potential Reaction Site | Resulting Functional Group/Structure |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Exocyclic -NH₂ | N-acetylamino (amide) derivative |
| Triazole N2 | 2-Acyl-triazole derivative | ||
| Triazole N4 | 4-Acyl-triazolium salt | ||
| Alkylation | Methyl Iodide (CH₃I) | Exocyclic -NH₂ | N-methylamino derivative |
| Triazole N1 | 1-Methyl-triazole derivative | ||
| Triazole N4 | 4-Methyl-triazolium salt |
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. oarjbp.com The reaction typically involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com In the context of N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine, the exocyclic amino group can act as the nucleophilic amine component.
The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt or iminium ion from the reaction of formaldehyde and the amine. This intermediate is then attacked by a nucleophile (the active hydrogen compound). Alternatively, the amino group itself can participate in reactions with formaldehyde and other reagents. For instance, studies on 4-amino-3-methyl-s-triazole-5-thiol have shown that it can react with formaldehyde and secondary amines to yield the corresponding Mannich bases. nih.gov This suggests that the exocyclic amine of this compound is sufficiently nucleophilic to participate in similar aminomethylation reactions.
Cycloaddition Reactions Involving the 1,2,4-Triazole Ring System
Cycloaddition reactions are powerful methods for the synthesis of five-membered heterocyclic rings like 1,2,4-triazoles, often via [3+2] dipolar cycloadditions. researchgate.netuzhnu.edu.uaorganic-chemistry.orgnih.gov However, the participation of a pre-formed, aromatic 1,2,4-triazole ring in cycloaddition reactions is not common. The aromaticity of the triazole ring imparts significant stability, making it reluctant to undergo reactions that would disrupt this stable electron system. ijsr.netresearchgate.net
While highly activated or functionalized triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are known to act as potent dienophiles in Diels-Alder [4+2] cycloadditions, the unsubstituted 1,2,4-triazole ring system is generally unreactive under typical cycloaddition conditions. acgpubs.org Therefore, this compound is expected to be largely inert to participation in thermal cycloaddition reactions, reflecting the general chemical stability of the aromatic 1,2,4-triazole core.
Stability Studies under Various Chemical Conditions (e.g., pH, Oxidation, Reduction)
The stability of this compound is a function of its constituent aromatic and heterocyclic rings.
pH Stability: 1,2,4-Triazoles are generally considered stable aromatic compounds that are resistant to hydrolysis under both acidic and alkaline conditions. researchgate.netfrontiersin.org The parent 1,2,4-triazole is amphoteric, with a pKa of 10.26 for deprotonation and a pKa of 2.45 for the conjugate acid. wikipedia.org While generally stable, some reports suggest that prolonged exposure to very strong acids could potentially lead to hydrolysis, though this is not a facile process. researchgate.net The dimethoxybenzyl group is stable across a wide pH range, although extreme acidic conditions could potentially lead to ether cleavage.
Oxidation: The 1,2,4-triazole ring is generally resistant to oxidation. frontiersin.org However, the substituents can influence this stability. Studies on a related compound, 3-amino-1,2,4-triazol-5-one (ATO), showed it was highly susceptible to oxidation by manganese oxide (birnessite), whereas it was resistant to oxidation by iron oxyhydroxide (ferrihydrite). nih.gov The electron-rich dimethoxybenzyl ring is more susceptible to oxidation than unsubstituted benzene and could be cleaved under strong oxidizing conditions.
Reduction: The 1,2,4-triazole ring is generally stable to common reducing agents due to its aromatic character. frontiersin.org Catalytic hydrogenation would likely leave the triazole and benzene rings intact unless performed under harsh conditions (high pressure and temperature), which could lead to the reduction of the aromatic systems.
Mechanistic Investigations of Key Transformations
The mechanistic details of chemical reactions involving this compound are crucial for understanding its reactivity and potential applications. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, theoretical and computational chemistry provides a powerful avenue to elucidate its transformation pathways. Methodologies such as Density Functional Theory (DFT) are instrumental in modeling reaction mechanisms, transition states, and thermodynamic and kinetic parameters. tandfonline.comresearchgate.netdnu.dp.uaacs.org
Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which is the highest potential energy point along the reaction coordinate. wikipedia.orgwikipedia.orglibretexts.orgvedantu.com For transformations involving this compound, such as N-alkylation or electrophilic substitution on the triazole or benzyl (B1604629) rings, computational methods can be employed to locate and characterize the transition state structures.
A reaction coordinate diagram illustrates the energy profile of a reaction as it progresses from reactants to products. The peak of this profile corresponds to the transition state. For a hypothetical transformation, such as the further alkylation of a nitrogen atom on the triazole ring, the reaction coordinate would involve the approach of the alkylating agent, bond formation, and any associated conformational changes.
Table 1: Hypothetical Transition State Geometries for Electrophilic Attack on this compound
| Transformation | Key Interatomic Distances (Å) in Transition State | Imaginary Frequency (cm⁻¹) |
| N1-Alkylation | N1...C(alkyl): ~2.1, C(alkyl)-X(leaving group): ~2.4 | -350 |
| N2-Alkylation | N2...C(alkyl): ~2.0, C(alkyl)-X(leaving group): ~2.5 | -380 |
| N4-Alkylation | N4...C(alkyl): ~2.2, C(alkyl)-X(leaving group): ~2.3 | -320 |
| Electrophilic Aromatic Substitution (C6 of benzyl) | C6...E(electrophile): ~2.3, C6-H: ~1.5 | -450 |
Note: The data in this table is illustrative and based on typical values from computational studies of similar heterocyclic systems. Actual values would require specific DFT calculations for this compound.
The geometry of the transition state reveals the nature of the bond-breaking and bond-forming processes. For instance, in an SN2 alkylation reaction at one of the triazole nitrogens, the transition state would exhibit an elongated bond between the carbon of the alkylating agent and its leaving group, and a partially formed bond between that carbon and the nitrogen atom. wikipedia.org The presence of a single imaginary frequency in the vibrational analysis of the computed structure confirms it as a true transition state. ox.ac.uk
The kinetic and thermodynamic feasibility of reactions involving this compound can be quantitatively assessed through computational chemistry. Thermodynamics governs the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG), while kinetics determines the reaction rate, which is related to the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). wikipedia.orgresearchgate.net
Thermodynamic Parameters:
The standard enthalpy of reaction (ΔH°), entropy of reaction (ΔS°), and Gibbs free energy of reaction (ΔG°) can be calculated from the optimized geometries and vibrational frequencies of the reactants and products. A negative ΔG° indicates a spontaneous reaction under standard conditions.
Kinetic Parameters:
The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. The rate constant (k) of a reaction can be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡). wikipedia.org
Table 2: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Isomerization Reaction
| Parameter | Value (Units) | Description |
| ΔH° | -15.2 kcal/mol | Enthalpy change of the reaction. |
| ΔS° | -2.5 cal/mol·K | Entropy change of the reaction. |
| ΔG° | -14.4 kcal/mol | Gibbs free energy change of the reaction. |
| Ea | 25.8 kcal/mol | Activation energy. |
| ΔG‡ | 27.5 kcal/mol | Gibbs free energy of activation. |
Note: This data is hypothetical and serves as an example of the parameters that can be obtained from computational studies.
Computational studies on related 1,2,4-triazole systems have shown that the electronic and steric effects of substituents play a significant role in determining the regioselectivity and rate of reactions. nih.gov For this compound, the electron-donating methoxy groups on the benzyl ring would influence the nucleophilicity of the amine and the triazole nitrogens, as well as the susceptibility of the aromatic ring to electrophilic attack. DFT calculations can quantify these effects by analyzing the molecular orbital energies (HOMO-LUMO gap) and atomic charges. acs.orgresearchgate.netresearchgate.net
Derivatization Strategies and Synthesis of Analogues of N 2,4 Dimethoxybenzyl 4h 1,2,4 Triazol 3 Amine
Modification of the Dimethoxybenzyl Moiety
The 2,4-dimethoxybenzyl group attached to the exocyclic amine of the triazole core serves as a significant site for structural variation. Modifications here can influence factors such as lipophilicity, steric bulk, and electronic properties. The 2,4-dimethoxybenzyl group itself is known for its utility as a protecting group for amines, which can be cleaved under specific acidic conditions. rsc.orgwipo.int This inherent reactivity provides a basis for its modification or replacement.
Variations in Methoxy (B1213986) Substitution Patterns on the Aromatic Ring
Altering the number and position of methoxy groups on the benzyl (B1604629) ring is a fundamental strategy for fine-tuning molecular properties. The synthesis of analogues typically involves the reaction of 3-amino-4H-1,2,4-triazole with appropriately substituted benzyl halides. For instance, while the parent compound utilizes 2,4-dimethoxybenzyl chloride, analogues can be prepared using 4-methoxybenzyl chloride or 3,5-dimethoxybenzyl chloride. The 4-methoxybenzyl group, in particular, has been demonstrated as a versatile N-protecting group in the synthesis of N-unsubstituted v-triazoles, highlighting the feasibility of synthesizing such analogues. rsc.org The choice of substitution pattern impacts the electron density of the aromatic ring and its susceptibility to cleavage, with the 2,4-dimethoxy arrangement being particularly acid-labile. rsc.org
Introduction of Other Substituents (e.g., Halogens, Alkyl Groups)
Beyond methoxy groups, a wide array of other substituents can be introduced onto the benzyl aromatic ring to generate diverse analogues. This is typically achieved by starting with a substituted benzyl halide or by functionalizing the benzyl ring at a later synthetic stage. Common modifications include the incorporation of halogens (e.g., chlorine, fluorine) or alkyl groups (e.g., methyl, ethyl). For example, the synthesis of related 1,2,4-triazole (B32235) derivatives has been successfully accomplished using 4-methylbenzyl and 4-chlorobenzyl groups. nih.gov These substitutions can dramatically alter the compound's steric and electronic profile. Halogens can introduce new hydrogen bonding capabilities and alter metabolic stability, while alkyl groups primarily increase lipophilicity and steric hindrance.
| Substituent on Benzyl Ring | Starting Material Example | Resulting Analogue Structure | Reference |
| 4-Methyl | 4-Methylbenzyl chloride | N-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine analogue | nih.gov |
| 4-Chloro | 4-Chlorobenzyl chloride | N-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine analogue | nih.gov |
| 4-Bromo | 4-Bromobenzyl bromide | N-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine analogue | mdpi.com |
Diversification at the 4H-1,2,4-triazol-3-amine Core
The triazole ring itself is a hub for extensive chemical modification, offering multiple positions for diversification. The N4 nitrogen, the C5 carbon, and the potential for ring fusion provide avenues for creating a vast array of structurally distinct analogues.
| N4 Substituent | Synthetic Strategy | Example Analogue Class | Reference |
| Phenyl | Reaction with a phenylating agent | 4-Phenyl-1,2,4-triazole derivatives | nih.gov |
| Benzyl | N-alkylation with benzyl halide | 4-Benzyl-1,2,4-triazole derivatives | nih.gov |
| Amino | Synthesis from hydrazine (B178648) derivatives | 4-Amino-1,2,4-triazole derivatives | mdpi.comresearchgate.net |
| Substituted Amino | Schiff base formation from 4-amino analogue | 4-[(Substituted-benzylidene)amino]-1,2,4-triazoles | mdpi.com |
Functionalization of the Triazole Ring Carbons (C5)
The C5 position of the 1,2,4-triazole ring provides another key opportunity for introducing chemical diversity. A variety of functional groups can be installed at this position to explore structure-activity relationships. One common synthetic pathway involves the cyclization of intermediate compounds. For instance, treating substituted phenyl semicarbazides with substituted nitriles (like 3-bromobenzonitrile) can yield 5-aryl-4H-1,2,4-triazol-3-amines. nih.gov This method allows for the introduction of a wide range of substituted aromatic rings at the C5 position. Another versatile approach is the synthesis of 1,2,4-triazole-3(5)-carboxylates, which serve as building blocks for further transformations into amides, nitriles, or other functional groups. nih.gov
| C5 Substituent | Synthetic Approach | Intermediate/Precursor | Reference |
| 3-Bromophenyl | Cyclocondensation | Substituted phenyl semicarbazide (B1199961) + 3-bromobenzonitrile | nih.gov |
| Carboxylate Ester | Cyclization | Acyl hydrazide + Ethyl 2-ethoxy-2-iminoacetate | nih.gov |
| Benzyl | Cyclization | Phenylacetyl hydrazide precursor | nih.gov |
| Phenoxymethyl | Cyclization | Phenoxyacetyl hydrazide precursor | nih.gov |
Synthesis of Fused Heterocyclic Systems Involving the Triazole Ring
Creating fused heterocyclic systems by building additional rings onto the 1,2,4-triazole core represents a significant structural leap, often leading to compounds with novel properties. These bicyclic or polycyclic structures are prevalent in many bioactive molecules. acs.org Synthetic strategies often involve the intramolecular cyclization of a suitably functionalized triazole derivative. For example, 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives have been used as precursors to construct triazolo[4,5-d]pyrimidine systems. researchgate.net Similarly, three-component condensation reactions can be employed to build spiro-triazolopyridone structures. researchgate.net The development of modular, multi-step procedures allows for the construction of a diverse range of fused 5-, 6-, and 7-membered rings attached to the triazole core, accommodating various aliphatic and aromatic substituents. acs.org Such strategies are powerful tools for expanding the chemical space of triazole-based compounds. nih.gov
Preparation of Schiff Bases and Related Imine Derivatives from the Amine Group
The formation of Schiff bases, or imines, through the condensation of a primary amine with an aldehyde or ketone is a fundamental and widely utilized reaction in organic synthesis. This reaction is a highly efficient method for modifying the amine group of N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine, allowing for the introduction of a wide array of substituents.
The general reaction involves the acid-catalyzed condensation of the primary amine with a carbonyl compound, as depicted in the following proposed reaction scheme:
Proposed Reaction Scheme for Schiff Base Formation:
this compound + R-CHO/R-CO-R' → N-(2,4-Dimethoxybenzyl)-3-(substituted-imino)-4H-1,2,4-triazole + H₂O
A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol (B145695) or methanol, sometimes with a catalytic amount of a weak acid like acetic acid. researchgate.net
Table 1: Examples of Aldehydes for Schiff Base Formation with Amino-1,2,4-triazoles
| Aldehyde | Resulting Schiff Base Moiety | Reference |
|---|---|---|
| Benzaldehyde | Benzylideneamino | nih.gov |
| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene)amino | researchgate.net |
| 4-(Dimethylamino)benzaldehyde | [4-(Dimethylamino)benzylidene]amino | researchgate.net |
| Salicylaldehyde | (2-Hydroxybenzylidene)amino | nih.gov |
| 2-Thiophenecarboxaldehyde | (Thiophen-2-ylmethylene)amino | nih.gov |
The resulting imine derivatives can serve as final products or as intermediates for further synthetic transformations. For instance, the imine bond can be reduced to a secondary amine, providing another avenue for structural diversification.
Design Principles for Structural Analogues (Focusing on Synthetic Feasibility and Novelty)
The design of structural analogues of this compound is guided by the principles of synthetic accessibility and the pursuit of novel chemical entities with potentially enhanced biological activities. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and modifications at various positions of the molecule can lead to significant changes in its physicochemical and pharmacological properties. urfu.ru
Key Areas for Modification:
The 3-Amino Group: As discussed, the primary amine is a prime site for derivatization. Beyond Schiff base formation, it can undergo acylation, sulfonylation, and alkylation to introduce a variety of functional groups.
The N-(2,4-Dimethoxybenzyl) Moiety: The dimethoxybenzyl group can be replaced with other substituted benzyl groups, alkyl chains, or different heterocyclic rings. This can be achieved by starting from a different substituted benzylamine (B48309) in the initial synthesis of the triazole core.
The 1,2,4-Triazole Ring: While modifications to the core ring structure are more synthetically challenging, it is possible to introduce substituents at the N1, N2, or N4 positions, or at the C5 position of the triazole ring.
Synthetic Feasibility and Novelty:
The synthetic feasibility of these modifications is a critical consideration. The reactions should be high-yielding and procedurally straightforward to allow for the efficient generation of a library of analogues. Many of the proposed modifications, such as Schiff base formation and acylation of the amine, are well-established and robust reactions.
The novelty of the designed analogues is another important aspect. By combining different substituents at the various modifiable positions, a vast chemical space can be explored, leading to the discovery of new compounds with unique structures and potentially improved biological profiles. For example, the introduction of fluorine atoms or other halogen substituents can significantly impact a molecule's metabolic stability and binding affinity. Similarly, the incorporation of other heterocyclic rings can introduce new pharmacophoric features.
Table 2: Proposed Structural Modifications for Analogue Design
| Modification Site | Proposed Modification | Rationale |
|---|---|---|
| 3-Amino Group | Acylation with various acid chlorides or anhydrides | Introduction of amide functionalities with diverse substituents. |
| 3-Amino Group | Sulfonylation with sulfonyl chlorides | Introduction of sulfonamide groups, which are common in bioactive molecules. |
| N-Substituent | Replacement of 2,4-dimethoxybenzyl with other substituted benzyl groups | Exploration of the structure-activity relationship of the N-substituent. |
| N-Substituent | Introduction of aliphatic or heterocyclic moieties | Alteration of lipophilicity and introduction of new binding interactions. |
Role of N 2,4 Dimethoxybenzyl 4h 1,2,4 Triazol 3 Amine in Advanced Synthetic Methodologies
Application as a Ligand in Transition Metal-Catalyzed Reactions (Focus on Ligand Design Principles)
The 1,2,4-triazole (B32235) moiety is a well-known N-heterocycle capable of coordinating to transition metals through its nitrogen atoms. pensoft.netginekologiaipoloznictwo.com The design of ligands for transition metal catalysis often hinges on the principles of sterics and electronics. The N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine scaffold presents several points of interest for ligand design. The triazole ring itself can act as a monodentate or bidentate ligand. The presence of the 3-amino group introduces an additional coordination site, potentially allowing for pincer-type or chelating coordination modes, which can enhance the stability and reactivity of the resulting metal complexes.
The 2,4-dimethoxybenzyl group can influence the ligand's properties in several ways. The methoxy (B1213986) groups are electron-donating, which can increase the electron density on the triazole ring and, consequently, the donor strength of the nitrogen atoms. This electronic tuning can be crucial for modulating the catalytic activity of the metal center. Furthermore, the bulky dimethoxybenzyl group can provide steric hindrance around the metal center, which can be exploited to control selectivity in catalytic reactions.
Utilization as a Chirality Auxiliary or Precursor for Chiral Ligands/Catalysts (If Applicable)
While this compound is not inherently chiral, it can serve as a valuable precursor for the synthesis of chiral ligands and catalysts. Chiral 1,2,3-triazole derivatives have been synthesized from amino acids and utilized in asymmetric synthesis. nih.gov A similar approach could be envisioned for 1,2,4-triazole systems. For instance, the primary amine at the 3-position could be derivatized with a chiral moiety, or the benzyl (B1604629) group could be replaced with a chiral analogue.
The resulting chiral triazole could then be used as a ligand in asymmetric catalysis, where the transfer of chirality from the ligand to the product is the key step. The predictable coordination geometry of the triazole ring, combined with the steric and electronic influence of the chiral substituent, could lead to high levels of enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions.
Use as a Building Block in Complex Molecular Architectures (Excluding Specific Material Properties)
The this compound molecule possesses multiple reactive sites that can be utilized for the construction of more complex molecular architectures. The 3-amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce new functional groups and build larger molecular frameworks. chemmethod.com
The triazole ring itself is a stable aromatic system that can be incorporated into larger polycyclic or macrocyclic structures. nih.gov The synthesis of molecules containing multiple 1,2,4-triazole rings has been explored for various applications. zsmu.edu.ua The dimethoxybenzyl group can also be a site for further functionalization, although it is more commonly employed as a protecting group that can be removed under specific conditions to reveal a reactive benzyl alcohol or related functionality. This versatility makes N-substituted 3-amino-1,2,4-triazoles attractive building blocks in medicinal chemistry and drug discovery, where the triazole core is a common pharmacophore. researchgate.net
Contribution to Method Development in Organic Synthesis
The unique combination of functional groups in this compound could inspire the development of new synthetic methodologies. For instance, the proximity of the amino group and the triazole ring could be exploited in intramolecular cyclization reactions to generate novel fused heterocyclic systems. The development of efficient, one-pot, multi-component reactions involving 3-amino-1,2,4-triazoles could also be an area of interest. nih.gov
Furthermore, the study of the reactivity of this compound could lead to a better understanding of the fundamental chemistry of N-substituted 1,2,4-triazoles, which could have broader implications for the synthesis of other triazole-containing molecules. The exploration of its coordination chemistry with a variety of metals could also lead to the discovery of new catalysts with unique reactivity profiles.
Future Research Perspectives and Unexplored Avenues for N 2,4 Dimethoxybenzyl 4h 1,2,4 Triazol 3 Amine
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for 1,2,4-triazole (B32235) derivatives often involve multi-step processes that may require harsh conditions or expensive catalysts. chemmethod.comdergipark.org.tr Future research on N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine should prioritize the development of more efficient and environmentally benign synthetic methods.
One promising avenue is the exploration of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like the target compound in a single step from three or more starting materials, which increases efficiency and reduces waste. acs.orgnih.govrsc.org Designing a one-pot synthesis starting from 2,4-dimethoxybenzaldehyde, an amine source, and a triazole precursor could significantly streamline its production.
Furthermore, the principles of green chemistry should be integrated into synthetic design. researchgate.netnih.gov This includes employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and improve yields, as demonstrated for other triazole syntheses. nih.govorganic-chemistry.org The development of metal-free catalytic systems, for instance using iodine or recyclable acid catalysts like HClO₄-SiO₂, would also represent a significant advance in sustainability. frontiersin.orgisres.org An electrochemical approach, which can avoid the use of strong chemical oxidants, presents another innovative and sustainable route worth investigating. organic-chemistry.org
| Synthetic Strategy | Potential Advantages for Target Compound | Key Research Focus |
| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. acs.orgrsc.org | Identifying suitable starting materials and catalysts for direct assembly. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.gov | Optimization of reaction parameters (temperature, time, power). |
| Metal-Free Catalysis | Reduced cost, lower toxicity, easier purification. isres.orgnih.gov | Exploring iodine-mediated or organocatalytic cyclization pathways. |
| Electrochemical Synthesis | Avoidance of harsh oxidants, mild reaction conditions. organic-chemistry.org | Development of an electrochemical cell setup and suitable electrolyte system. |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research should focus on elucidating the intricate pathways of its synthesis and transformations.
For instance, in syntheses starting from thiourea (B124793) precursors, the reaction is believed to proceed through a carbodiimide (B86325) intermediate, followed by cyclization with an acyl hydrazide. nih.govnih.gov The regioselectivity of this cyclization is a critical aspect that warrants detailed investigation for this specific compound. Isotopic labeling studies, particularly with ¹⁵N, could definitively establish the position of nitrogen atoms in the final triazole ring, as has been done for other aryl triazoles. nih.gov
Kinetic studies could reveal the rate-determining steps of its formation, providing insights into how to overcome activation barriers and improve reaction efficiency. The identification and characterization of reaction intermediates using advanced spectroscopic techniques (e.g., in-situ NMR) and trapping experiments would provide direct evidence for the proposed mechanistic pathways, such as cascade or cycloaddition processes. frontiersin.orgacs.org
Exploration of Novel Reactivity Patterns
The this compound molecule possesses multiple reactive sites—the amino group, the triazole ring nitrogens, and potentially the C-H bonds on the benzyl (B1604629) group—suggesting a rich and largely unexplored reactivity profile.
Future studies could investigate its participation in cycloaddition reactions . The triazole ring itself or derivatives thereof could act as partners in various cycloadditions to construct more complex fused heterocyclic systems. Another area of interest is its potential as a ligand in coordination chemistry. The nitrogen atoms of the triazole ring can coordinate with metal centers, opening possibilities for creating novel catalysts or functional materials. isres.org
Furthermore, the derivatization of the exocyclic amino group could lead to a wide array of new compounds. For example, condensation with aldehydes could form Schiff bases, which are versatile intermediates for synthesizing further heterocyclic systems like thiazolidinones. dergipark.org.tr Mannich reactions could also be employed to introduce aminomethyl groups, a strategy used to modify related 4-amino-1,2,4-triazole-3-thiones. zsmu.edu.ua Exploring C-H activation/amination reactions at the benzylic position, potentially guided by a directing group on the triazole ring, could unlock a new dimension of functionalization. researchgate.net
Advanced Computational Modeling for Precise Predictive Capabilities
In silico methods are indispensable tools for modern chemical research. Applying advanced computational modeling to this compound can accelerate discovery and provide deep molecular-level insights.
Quantum chemistry calculations , such as Density Functional Theory (DFT), can be employed to predict the compound's geometric and electronic structure, vibrational frequencies, and reactivity indices. mdpi.com These calculations can help rationalize experimentally observed reactivity and guide the design of new reactions. For example, modeling transition states can elucidate reaction mechanisms and predict the regioselectivity of cyclization reactions.
Molecular docking studies could predict the binding modes and affinities of the compound with various biological targets, such as enzymes or receptors. dntb.gov.uanih.gov Given that the 1,2,4-triazole moiety is a well-known bioisostere of the amide bond, this compound could be a candidate for an inhibitor of enzymes like kinases. acs.orgchemrxiv.org Computational screening can prioritize which biological systems are most likely to interact with the molecule, focusing experimental efforts. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can assess its drug-likeness and potential pharmacokinetic properties early in the research process.
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate structure and reactivity. | Optimized geometry, bond energies, reaction pathways, spectroscopic properties. |
| Molecular Docking | Identify potential biological targets. | Binding affinity, interaction modes with proteins (e.g., EGFR). nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of derivatives. | Correlation between structural features and activity (e.g., anticancer). nih.gov |
| ADMET Prediction | Assess drug-likeness. | Pharmacokinetic profile, potential toxicity issues. |
Integration into New Synthetic Methodologies for Chemical Transformations
Beyond being a synthetic target, this compound and its derivatives can serve as versatile building blocks in the construction of more elaborate molecular architectures.
Its structure is well-suited for use in cascade reactions , where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. For example, it could be a key component in a Michael addition-intramolecular cyclization sequence to generate novel fused quinoline-triazole systems. researchgate.net
The compound could also be a precursor for creating fused heterocyclic systems of therapeutic interest, such as triazolo[3,4-b] researchgate.netacs.orgfrontiersin.orgthiadiazines, which have shown promising biological activities. nih.gov By designing reactions that engage both the amino group and a ring nitrogen, novel polycyclic frameworks can be accessed. Its application in multicomponent reactions not just for its synthesis but as a key reactant could lead to the discovery of novel molecular hybrids, combining the triazole core with other pharmacophores to achieve synergistic effects. rsc.org The development of solid-phase synthetic methods using this triazole as a scaffold could also facilitate the creation of combinatorial libraries for high-throughput screening. nih.gov
Q & A
Q. What are the established synthetic routes for N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine?
The synthesis typically involves condensation reactions between substituted aldehydes and triazole precursors. For example, heating 2,4-dimethoxybenzaldehyde with 3-amino-1,2,4-triazole in ethanoic acid under reflux conditions can yield the target compound. This method parallels the synthesis of analogous triazole derivatives, where aromatic aldehydes react with triazole amines to form Schiff base-like intermediates . Optimization of solvent choice (e.g., ethanol or acetic acid) and reaction duration (4–8 hours) is critical for yield improvement.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- 1H and 13C NMR : To confirm the presence of the dimethoxybenzyl group (e.g., δ 3.73 ppm for OCH3 in similar compounds) and triazole ring protons .
- Mass spectrometry (MS) : For molecular weight validation (e.g., m/z ~289 for the parent ion).
- IR spectroscopy : To identify functional groups like N–H stretches (3200–3400 cm⁻¹) and C–S/C–N bonds in the triazole core .
Q. What are the primary research applications of this compound in academia?
The compound is studied for:
- Antimicrobial activity : Analogous triazoles with fluorobenzyl or methoxy substituents exhibit potency against bacterial/fungal strains .
- Chemical intermediates : Its structure serves as a scaffold for synthesizing metal complexes or bioactive derivatives via sulfanyl or benzylidene modifications .
Q. How is the purity of this compound validated experimentally?
Purity is assessed via:
- HPLC : Using a C18 column and UV detection at 254 nm.
- Melting point analysis : Sharp melting points (e.g., 296–298°C for similar methoxybenzyl-triazoles) indicate high crystallinity .
- Elemental analysis : Matching calculated vs. observed C, H, N, and S percentages .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation.
- Waste disposal must follow hazardous chemical protocols, as triazole derivatives may persist in the environment .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Advanced strategies include:
- Catalytic systems : Employing p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate imine formation .
- Microwave-assisted synthesis : Reducing reaction time from hours to minutes while maintaining >80% yield .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification .
Q. How can contradictions in NMR spectral data for derivatives of this compound be resolved?
Contradictions (e.g., unexpected splitting or shifts) arise from dynamic effects or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, particularly in the dimethoxybenzyl region .
- Variable-temperature NMR : To detect conformational changes or rotational barriers in the triazole ring .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Q. What structural modifications enhance the biological activity of this compound?
SAR studies suggest:
- Electron-withdrawing groups : Fluorine or nitro substituents on the benzyl ring improve antimicrobial activity by increasing lipophilicity .
- Sulfanyl vs. amine substitutions : Replacing the triazole amine with a sulfanyl group (-S-) enhances metal-binding capacity for catalytic applications .
Q. What computational methods are used to predict the reactivity of this compound?
- Molecular docking : To simulate interactions with biological targets (e.g., fungal CYP51 enzymes) .
- Frontier molecular orbital (FMO) analysis : Predicts sites for electrophilic/nucleophilic attacks based on HOMO-LUMO gaps .
- MD simulations : Assess stability in aqueous vs. lipid membranes, critical for drug delivery studies .
Q. How do crystallographic studies inform the design of triazole-based coordination complexes?
Single-crystal X-ray diffraction reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
